

Assessing the Proteome-Wide Selectivity of EN884: A Comparative Guide

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Compound of Interest

Compound Name: EN884

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The landscape of targeted protein degradation (TPD) is rapidly evolving, with the discovery of novel E3 ligase recruiters being a key driver of innovation. **EN884** has recently emerged as a first-in-class covalent recruiter of the SKP1 adapter protein, a core component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. This guide provides a comprehensive assessment of the proteome-wide selectivity of **EN884**, offering a comparison with other E3 ligase recruiting mechanisms and detailing the experimental protocols used for its evaluation.

EN884: A Covalent SKP1 Recruiter

EN884 is a cysteine-reactive small molecule that covalently modifies Cys160 of SKP1.^{[1][2][3]} This covalent engagement allows for the recruitment of the SCF E3 ligase complex to target proteins of interest when **EN884** is incorporated into a Proteolysis Targeting Chimera (PROTAC). By hijacking the SCF complex, these PROTACs can induce the ubiquitination and subsequent proteasomal degradation of specific cellular proteins, offering a powerful therapeutic modality.^{[1][2]}

Proteome-Wide Selectivity Profile of EN884

A critical aspect of any TPD platform is the selectivity of the E3 ligase recruiter. Off-target interactions can lead to unintended protein degradation and potential toxicity. Chemoproteomic profiling of an alkyne-functionalized probe based on the **EN884** scaffold has revealed that in its current form, **EN884** is not highly selective.

Table 1: Proteome-Wide Selectivity of an **EN884**-based Probe

Probe	On-Target	Number of Off-Targets	Total Proteins Identified
SJH1-37m (EN884-alkyne)	SKP1	414	5928

Data from a pulldown proteomics experiment in HEK293T cells.

The data indicates that while the **EN884**-based probe successfully enriches for its intended target, SKP1, it also interacts with a significant number of other cellular proteins. This suggests that further medicinal chemistry efforts are required to improve the selectivity of the **EN884** scaffold.

Comparison with Alternative E3 Ligase Recruiters

The majority of PROTACs developed to date utilize recruiters for the VHL and cereblon (CRBN) E3 ligases. These recruiters are generally highly selective and have been successfully employed to degrade a wide range of target proteins. In recent years, recruiters for other E3 ligases such as DCAF11, DCAF16, and RNF114 have also been developed, expanding the toolbox for TPD.

Table 2: Comparison of E3 Ligase Recruiter Selectivity

Recruiter Class	E3 Ligase Target	Selectivity Profile	Representative Ligands
EN884	SKP1 (SCF complex)	Emerging, currently not highly selective	EN884
VHL Recruiters	VHL	Generally high selectivity	VH032, VH298
CRBN Recruiters	Cereblon	Generally high selectivity	Lenalidomide, Pomalidomide
Other Covalent Recruiters	DCAF11, DCAF16, RNF114	Variable, under active investigation	Specific covalent ligands

This comparison highlights that while **EN884** opens up a new avenue for E3 ligase recruitment, its selectivity profile is not yet as favorable as the well-established VHL and CRBN recruiters.

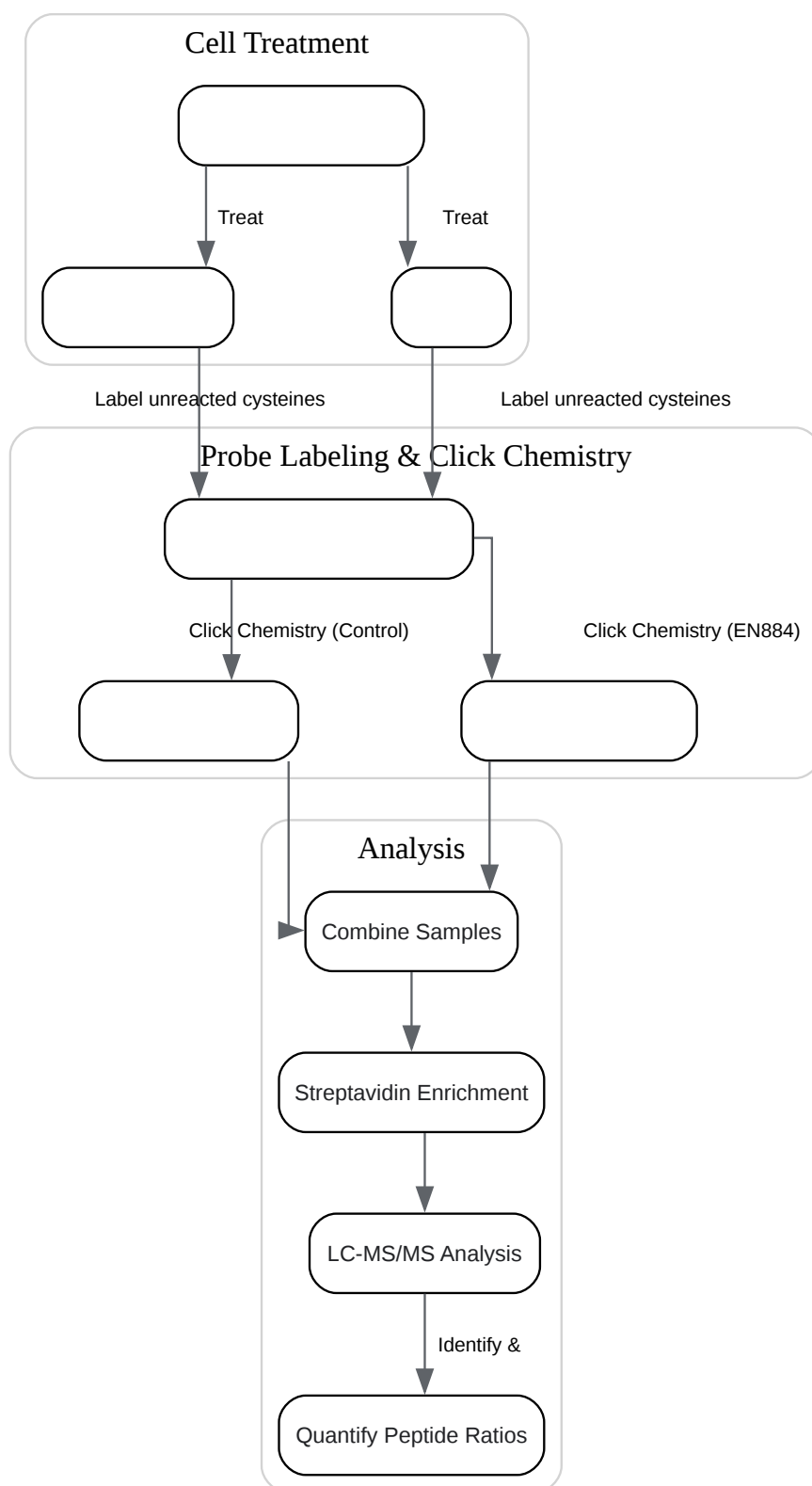
Experimental Protocols for Assessing Selectivity

The selectivity of **EN884** and its derivatives was assessed using cutting-edge chemoproteomic techniques.

Isotopic Desthiobiotin-Activity-Based Protein Profiling (isoDTB-ABPP)

This method was employed to identify the specific cysteine residue on SKP1 that is engaged by **EN884**.

Experimental Workflow:



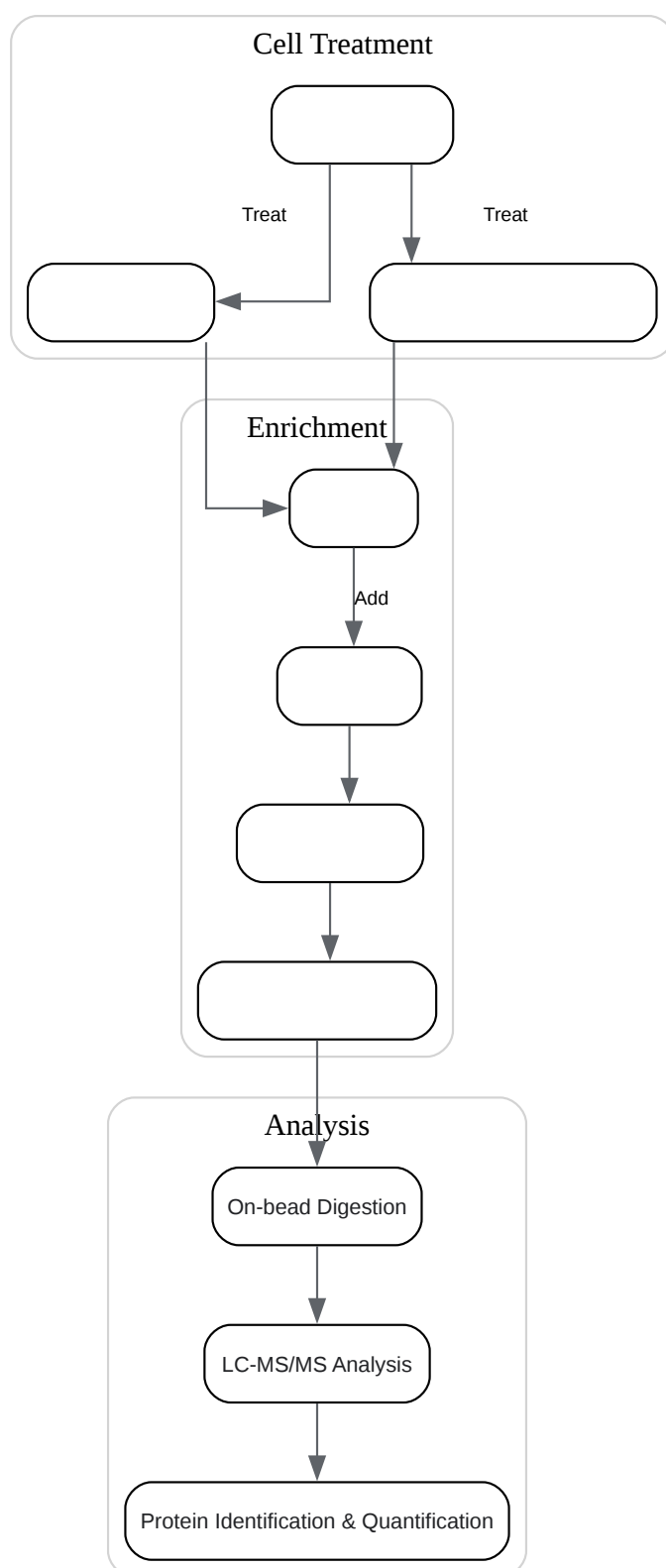
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isoDTB-ABPP Workflow for Target Identification.

Pulldown Proteomics with Alkyne-Functionalized Probe

This method was used to determine the proteome-wide off-targets of the **EN884** scaffold.

Experimental Workflow:

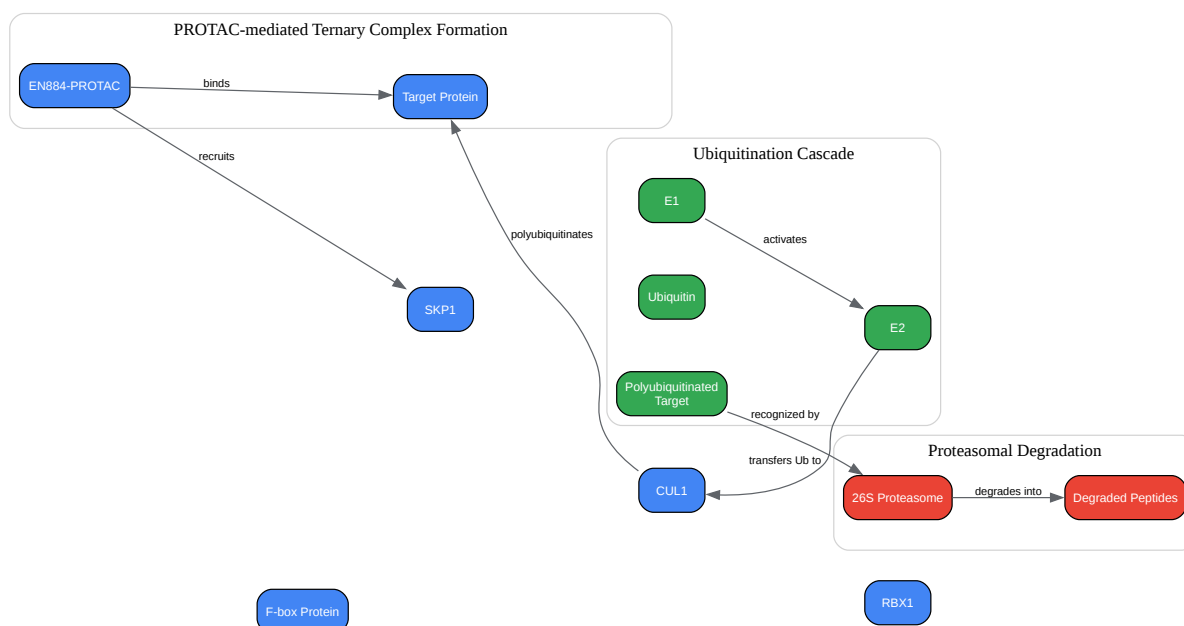


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Pulldown Proteomics Workflow for Off-Target Profiling.

Signaling Pathway: Targeted Protein Degradation via SCF Recruitment

EN884-based PROTACs function by hijacking the ubiquitin-proteasome system. The **EN884** moiety binds to SKP1, bringing the entire SCF E3 ligase complex into proximity with a target protein bound by the other end of the PROTAC. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.



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Mechanism of **EN884**-PROTAC Induced Protein Degradation.

Conclusion

EN884 represents an exciting development in the field of targeted protein degradation by providing a novel means to recruit the SCF E3 ligase complex. However, the initial chemoproteomic profiling reveals a need for further optimization to enhance its selectivity. For researchers and drug development professionals, **EN884** offers a promising but early-stage tool. Future work will likely focus on developing more selective SKP1 binders to fully realize the therapeutic potential of this new class of E3 ligase recruiters. When considering a TPD strategy, the well-established and highly selective VHL and CRBN recruiters remain the gold standard, while the development of novel recruiters like **EN884** continues to expand the possibilities of this powerful technology.

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